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molecular formula C9H10N2O4 B1274076 N-methoxy-N-methyl-4-nitrobenzamide CAS No. 52898-51-8

N-methoxy-N-methyl-4-nitrobenzamide

Cat. No. B1274076
M. Wt: 210.19 g/mol
InChI Key: PBWDDHAYEOGPMA-UHFFFAOYSA-N
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Patent
US07186738B2

Procedure details

N,O-(Dimethyl)hydroxylamine hydrochloride (6.45 g, 65.8 mmol), triethylamine (20 ml, 145 mmol) and 4-dimethylaminopyridine (300 mg, 2.5 mmol) were suspended in 150 ml of DMF at 0° C. 4-Nitrobenzoyl chloride (10 g, 53.8 mmol) was added. After 1.5 hours at 0° C., the mixture was diluted with ethyl acetate, washed with 1M HCl and then sat. NaCl and dried over sodium sulfate. Filtration and evaporation gave the title compound as a light yellow solid (8.51 g).
[Compound]
Name
N,O-(Dimethyl)hydroxylamine hydrochloride
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
reactant
Reaction Step Four
Quantity
300 mg
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6]C)CC)C.[N+:8]([C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1)([O-:10])=[O:9].CN([CH:23]=[O:24])C>CN(C)C1C=CN=CC=1.C(OCC)(=O)C>[CH3:23][O:24][N:3]([CH3:6])[C:15](=[O:16])[C:14]1[CH:18]=[CH:19][C:11]([N+:8]([O-:10])=[O:9])=[CH:12][CH:13]=1

Inputs

Step One
Name
N,O-(Dimethyl)hydroxylamine hydrochloride
Quantity
6.45 g
Type
reactant
Smiles
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
300 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1M HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
sat. NaCl and dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CON(C(C1=CC=C(C=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.51 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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